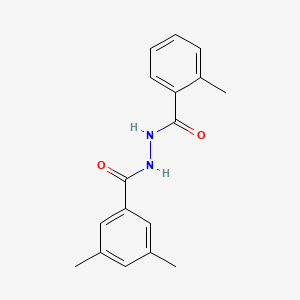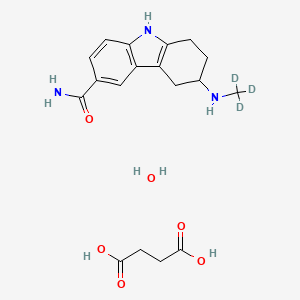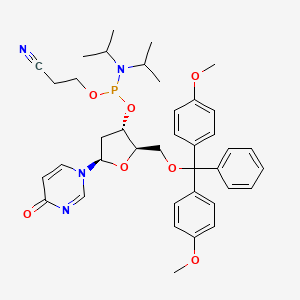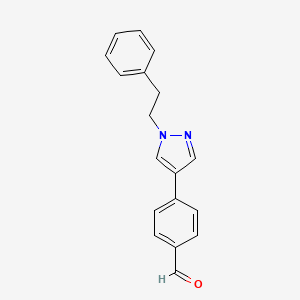
3,5-dimethyl-N'-(2-methylbenzoyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-N’-(2-methylbenzoyl)benzohydrazide is an organic compound with the molecular formula C17H18N2O2 It is a derivative of benzohydrazide, characterized by the presence of methyl groups at the 3 and 5 positions of the benzene ring and a 2-methylbenzoyl group attached to the hydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N’-(2-methylbenzoyl)benzohydrazide typically involves the reaction of 3,5-dimethylbenzoic acid with hydrazine hydrate to form the corresponding benzohydrazide. This intermediate is then reacted with 2-methylbenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like pyridine or triethylamine to facilitate the acylation reaction.
Industrial Production Methods
While specific industrial production methods for 3,5-dimethyl-N’-(2-methylbenzoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyl-N’-(2-methylbenzoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of new hydrazide derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-N’-(2-methylbenzoyl)benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-N’-(2-methylbenzoyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific biological context and the type of enzyme or receptor involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(tert-butyl)-3,5-dimethyl-N’-(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonylbenzohydrazide
- 2,5-Dimethyl-1H-pyrrol-1-yl acetic acid
Uniqueness
3,5-Dimethyl-N’-(2-methylbenzoyl)benzohydrazide is unique due to its specific substitution pattern on the benzene ring and the presence of the 2-methylbenzoyl group This structural uniqueness imparts distinct chemical properties, such as reactivity and binding affinity, which differentiate it from other similar compounds
Eigenschaften
CAS-Nummer |
887582-44-7 |
|---|---|
Molekularformel |
C17H18N2O2 |
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
3,5-dimethyl-N'-(2-methylbenzoyl)benzohydrazide |
InChI |
InChI=1S/C17H18N2O2/c1-11-8-12(2)10-14(9-11)16(20)18-19-17(21)15-7-5-4-6-13(15)3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
InChI-Schlüssel |
LAOGKMBVVWBCDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CC(=CC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725862.png)





![5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide](/img/structure/B13725897.png)



![[1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B13725918.png)

